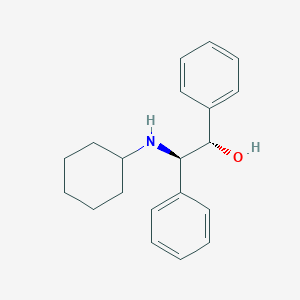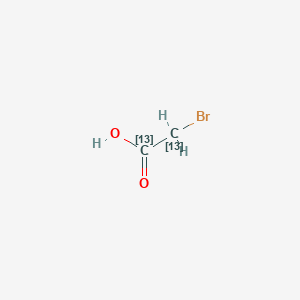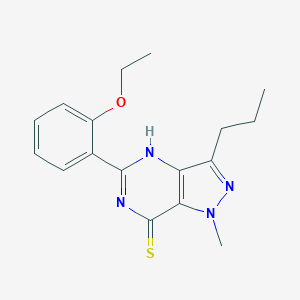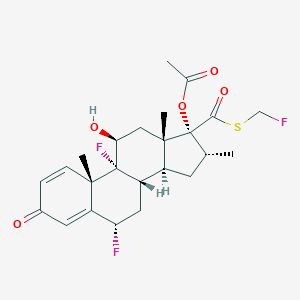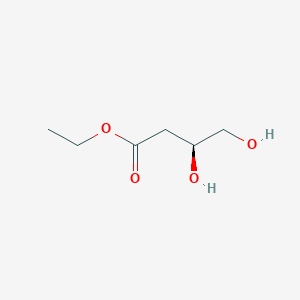
1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Overview
Description
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol is a synthetic organic compound known for its unique structure and properties. It is characterized by the presence of two phenolic groups and a butenylidene bridge, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Biochemical Pathways
It has been used in the synthesis of copolyesters , suggesting that it may interact with biochemical pathways related to polymer synthesis or degradation.
Pharmacokinetics
The compound is practically insoluble in water , which may affect its absorption and bioavailability
Result of Action
It’s known that the compound has been detected in human blood , suggesting that it can be absorbed into the bloodstream and potentially exert systemic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene. For instance, its solubility can be affected by the pH and temperature of the environment . Additionally, its stability may be influenced by exposure to light, heat, and oxygen .
Biochemical Analysis
Biochemical Properties
1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene has been found to interact with estrogen receptors . The compound’s hydroxy groups were esterified with β-chloropropionate, β-bromopropionate, and acrylate functions, which reduced the estrogen receptor affinities of these compounds . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
In vitro studies have shown that this compound exerts growth inhibition effects on hormone-dependent MCF-7 cell lines . In vivo, it caused almost complete inhibition of the growth of hormone-dependent MXT M3.2 mouse mammary tumors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors . The compound’s alkylating activities showed an irreversible mode of binding to the estrogen receptor . This binding interaction plays a significant role in its mechanism of action.
Temporal Effects in Laboratory Settings
The compound’s stability and degradation over time can be inferred from its thermal properties .
Dosage Effects in Animal Models
In animal models, this compound showed almost complete inhibition of the growth of hormone-dependent MXT M3.2 mouse mammary tumors . The effects varied with different dosages, indicating a dose-dependent response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves the reaction of 4,4’-dihydroxybenzophenone with propiophenone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenolic groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Bromine, nitric acid, and sulfuric acid.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,4’-Sulfonyldiphenol: Known for its use in the production of polycarbonate plastics.
Bisphenol A: Widely used in the manufacture of plastics and resins.
4,4’-(1-Phenylethylidene)biphenol: Utilized in the synthesis of high-performance polymers.
Uniqueness: 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its dual phenolic groups and butenylidene bridge provide distinct reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKSDMHGDYTXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238452 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91221-46-4 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene relate to its activity as an estrogen receptor modulator?
A1: this compound serves as a crucial building block for synthesizing (Z)-4-hydroxytamoxifen []. (Z)-4-hydroxytamoxifen itself is an active metabolite of tamoxifen, a well-known selective estrogen receptor modulator used in breast cancer treatment []. The presence of phenolic hydroxy groups in this compound is vital for its binding affinity to the estrogen receptor []. Modifications to these hydroxy groups, such as esterification or conversion to carbamates, ethers, or imidoesters, can significantly influence the compound's estrogen receptor affinity and antitumor properties [].
Q2: What is a practical application of the compound this compound in medicinal chemistry?
A2: this compound plays a critical role in a simplified and efficient synthesis of (Z)-4-hydroxytamoxifen []. This two-step synthesis utilizes a McMurry coupling reaction followed by selective crystallization, highlighting the compound's utility in producing this potent estrogen receptor modulator [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
